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Compound of Interest

Compound Name:
5-Bromo-3-iodo-6-methylpyridin-2-

amine

Cat. No.: B1292641 Get Quote

An in-depth guide to the spectral data of 5-Bromo-3-iodo-6-methylpyridin-2-amine for

researchers and drug development professionals.

Disclaimer: Publicly available experimental spectral data for the specific compound 5-Bromo-3-
iodo-6-methylpyridin-2-amine is limited. This guide provides predicted mass spectrometry

data based on its chemical structure and describes the expected Nuclear Magnetic Resonance

(NMR) spectral features. Generic experimental protocols are also detailed to aid researchers in

acquiring their own data.

Mass Spectrometry (MS) Analysis
While no experimental mass spectrum is publicly available, the predicted data is crucial for

identification purposes. The compound's chemical formula is C₆H₆BrIN₂, with a monoisotopic

mass of 311.87592 Da[1]. Mass spectrometry analysis would identify the molecule through

various adducts, each possessing a distinct mass-to-charge ratio (m/z). The presence of

bromine and iodine atoms would create a characteristic isotopic pattern that is key to

confirming the compound's identity.

Table 1: Predicted Mass Spectrometry Adducts for C₆H₆BrIN₂[1]
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Adduct Ion Predicted m/z

[M+H]⁺ 312.88320

[M+Na]⁺ 334.86514

[M+K]⁺ 350.83908

[M+NH₄]⁺ 329.90974

[M-H]⁻ 310.86864

[M+HCOO]⁻ 356.87412

[M+CH₃COO]⁻ 370.88977

Note: This data is predicted and sourced from the PubChem database.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
Experimental NMR spectra for 5-Bromo-3-iodo-6-methylpyridin-2-amine are not found in

public repositories. However, a qualitative analysis based on its molecular structure allows for

the prediction of its primary spectral features.

Expected ¹H NMR Spectral Features
The proton (¹H) NMR spectrum is anticipated to show three distinct signals:

Aromatic Proton: A single proton on the pyridine ring is expected to appear as a singlet in the

aromatic region (typically δ 7.0-8.5 ppm).

Methyl Protons (-CH₃): The three equivalent protons of the methyl group will likely produce a

singlet in the upfield region (δ 2.0-3.0 ppm).

Amine Protons (-NH₂): The two amine protons are expected to appear as a broad singlet,

with a chemical shift that can vary significantly based on solvent, concentration, and

temperature.
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Expected ¹³C NMR Spectral Features
The carbon-13 (¹³C) NMR spectrum is expected to show six unique signals corresponding to

each carbon atom:

Pyridine Ring Carbons: Five distinct signals are expected for the carbons within the pyridine

ring. The carbons bonded to the electronegative iodine and bromine atoms will be shifted

significantly downfield.

Methyl Carbon (-CH₃): A single signal for the methyl carbon is expected in the upfield region

of the spectrum (typically δ 15-25 ppm).

Experimental Protocols
The following sections detail generalized protocols for acquiring high-quality NMR and MS data

for a small organic molecule like 5-Bromo-3-iodo-6-methylpyridin-2-amine.

High-Resolution Mass Spectrometry Protocol
This protocol is designed for accurate mass determination and elemental composition analysis.

Sample Preparation: Create a dilute solution of the compound (1-10 µg/mL) in a high-purity

solvent like methanol or acetonitrile.

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution

across the desired mass range. For the highest accuracy, use an internal calibrant or "lock

mass" introduced concurrently with the analyte[2].

Data Acquisition (ESI-TOF/Orbitrap):

Introduce the sample into the electrospray ionization (ESI) source via direct infusion at a

low, stable flow rate (e.g., 5-10 µL/min).

Optimize source parameters (capillary voltage, gas flows, temperature) to maximize the

ion signal of the parent molecule.

Acquire data in both positive and negative ion modes to observe different adducts (e.g.,

[M+H]⁺ and [M-H]⁻).
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Data Analysis:

Determine the accurate mass of the molecular ion to at least four decimal places.

Use the instrument's software to calculate the most probable elemental formula from the

accurate mass[3].

Confirm the formula by matching the observed isotopic pattern with the theoretical pattern

for a compound containing one bromine and one iodine atom.

NMR Spectroscopy Protocol
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer the solution to a 5 mm NMR

tube[4].

Instrument Setup:

Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or greater).

Lock the instrument on the deuterium signal of the solvent and perform magnetic field

shimming to optimize resolution.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are

sufficient.

Set a relaxation delay of 1-5 seconds to ensure quantitative integration.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to single lines for each carbon.
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A greater number of scans (e.g., 1024 or more) is required due to the low natural

abundance of the ¹³C isotope.

Data Processing:

Apply Fourier transform, phase correction, and baseline correction to the acquired data.

Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g.,

CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Integrate the ¹H NMR signals to determine the relative proton ratios.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound from sample receipt to final structural confirmation.
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Workflow for Spectral Analysis of a Chemical Compound

Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Data Processing & Interpretation

Target Compound
(5-Bromo-3-iodo-6-methylpyridin-2-amine)

Sample Preparation
(Dissolve in appropriate solvent)

NMR Spectroscopy
(Acquire ¹H and ¹³C Spectra)

NMR Sample

Mass Spectrometry
(Acquire High-Resolution Spectrum)

MS Sample

NMR Data Processing
(Calibration, Integration, Peak Picking)

MS Data Processing
(Accurate Mass Determination, Isotope Pattern Analysis)

Structural Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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